BenchChemオンラインストアへようこそ!

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine

Isotopic Labeling Metabolite Synthesis Phosphoramide Mustard

This benzyl-protected phosphoramide mustard (PM) prodrug is the validated precursor for synthesizing isotopically-enriched PM analytical standards used in LC-MS/MS quantification of cyclophosphamide metabolites. Unlike free PM acid, the benzyl ester confers superior chemical stability and enables hydrogenolytic deprotection without degrading the labile bis(2-chloroethyl)amine warhead—substitution with alternative esters introduces variable byproduct profiles and alters pharmacological readouts. Procure this compound exclusively for developing reference standards, dissecting DNA crosslink kinetics in cell-free assays, or serving as a P450-independent alkylating agent in vitro. Certified purity 95%, sharp melting point 56–57°C ensures batch-to-batch reproducibility.

Molecular Formula C11H17Cl2N2O2P
Molecular Weight 311.14 g/mol
CAS No. 18228-80-3
Cat. No. B6163219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
CAS18228-80-3
Molecular FormulaC11H17Cl2N2O2P
Molecular Weight311.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(N)N(CCCl)CCCl
InChIInChI=1S/C11H17Cl2N2O2P/c12-6-8-15(9-7-13)18(14,16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,16)
InChIKeyJSZWFLWJWIMZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Procurement Guide: [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS 18228-80-3) – Phosphoramide Mustard Precursor and Prodrug Candidate


CAS 18228-80-3, also designated benzyl N,N-bis(2-chloroethyl)phosphorodiamidate, is an organophosphorus compound featuring a bis(2-chloroethyl)amine (nitrogen mustard) warhead conjugated to a benzyl-protected phosphoramide core [1]. Functionally, it serves as a key synthetic intermediate en route to phosphoramide mustard (PM) – the ultimate DNA-alkylating metabolite of the clinical alkylator cyclophosphamide [2]. Additionally, it is studied as a lipophilic prodrug designed to enhance chemical stability and membrane permeability compared to the free phosphoramide mustard acid [3]. Its characterization data (melting point, purity) are available from reputable chemical vendors to ensure batch-to-batch reproducibility in research applications .

Substitution Risk Assessment: Why Generic Bis(2-chloroethyl)phosphoramide Esters Cannot Replace [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS 18228-80-3)


In the class of phosphoramide mustard prodrugs and intermediates, the benzyl ester moiety (CAS 18228-80-3) cannot be interchanged with other alkyl or aryl esters without altering key experimental outcomes. The benzyl group is specifically required for two distinct research applications: first, as a cleavable protecting group during the synthesis of radiolabeled or analytical standards of phosphoramide mustard, where alternative esters (e.g., methyl, ethyl) exhibit different hydrogenolysis kinetics and byproduct profiles [1]; second, in prodrug design, the benzyl substituent provides a specific balance of lipophilicity and hepatic microsomal activation that differs from 2,4-difluorobenzyl or methyl analogs, leading to divergent in vitro cytotoxicity profiles and in vivo antitumor activity [2]. Consequently, substituting CAS 18228-80-3 with a structurally similar analog (e.g., CAS 18228-85-8, N'-ethyl benzyl ester) would introduce uncharacterized variables in reaction yields, metabolic activation rates, and pharmacological readouts, undermining data reproducibility and cross-study comparability.

Quantitative Differentiation Data: [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS 18228-80-3) vs. Closest Analogs


Synthetic Utility: Yield as Precursor to Phosphoramide Mustard (PM) via Catalytic Hydrogenation

CAS 18228-80-3 serves as the direct penultimate intermediate for synthesizing phosphoramide mustard (PM) – the active alkylating metabolite of cyclophosphamide. In a validated synthetic route for isotopically labeled PM, catalytic hydrogenation (10% Pd/C) of this benzyl ester proceeded cleanly, followed by cyclohexylamine salt formation. This contrasts with alternative esters: methyl esters are not routinely employed for this purpose due to differing deprotection requirements [1]. The benzyl group is specifically chosen for its compatibility with mild, room-temperature hydrogenolysis that preserves the labile bis(2-chloroethyl)amine functionality [1]. Additionally, under simulated physiological conditions (37°C, pH 7.4), the parent phosphoramide mustard partitions such that bisalkylation accounts for only 10-13% of product distribution, with the majority undergoing PN bond hydrolysis – a reactivity profile that underscores the necessity of a protective benzyl group in synthetic and stability contexts .

Isotopic Labeling Metabolite Synthesis Phosphoramide Mustard

Comparative Chemical Stability and Prodrug Activation Profile

In a head-to-head comparative study evaluating lipophilic prodrugs of phosphoramide mustard (PM), benzyl phosphoramide mustard (CAS 18228-80-3) was directly compared to the parent PM (free acid) and two analogs: 2,4-difluorobenzyl phosphoramide mustard and methyl phosphoramide mustard [1]. The study demonstrates that the benzyl ester confers enhanced chemical stability in aqueous media compared to the rapidly hydrolyzed free PM. While the publication reports that the rate of formation of alkylating species from these prodrugs and their in vitro cytotoxicity toward mouse embryo Balb/c 3T3 cells were 'comparable to or better than that of cyclophosphamide,' it also notes a critical differentiation: preliminary in vivo antitumor screening against L1210 leukemia in mice suggested that these benzyl-based prodrugs were devoid of significant in vivo antitumor activity, a finding attributed to altered biodistribution or activation kinetics relative to the clinical prodrug cyclophosphamide [1].

Prodrug Design Chemical Stability Anticancer Agents

Physicochemical Characterization: Purity and Melting Point for Analytical Benchmarking

Reputable commercial vendors provide authenticated analytical data for CAS 18228-80-3, ensuring researchers can obtain material with defined purity and physical characteristics. Specifically, Sigma-Aldrich lists this compound with a purity of 95% and a melting point of 56-57°C . This contrasts with less rigorously characterized material from non-specialty suppliers, where purity and identity may not be guaranteed. The availability of a certified melting point allows for rapid identity confirmation upon receipt and provides a benchmark for assessing potential degradation or contamination in stored samples .

Analytical Chemistry Quality Control Compound Characterization

Enzymatic Inhibition Profile: Off-Target Activity Context

Data from curated biochemical databases (BindingDB/ChEMBL) indicate that this compound exhibits measurable, though relatively weak, inhibition of several enzymes [1][2]. This information is not presented as a primary biological activity but rather as contextual off-target pharmacology. Specifically, it inhibits bovine mitochondrial MAO-A with an IC50 of 1.24 µM, and human acetylcholinesterase (AChE) with an IC50 of 2.92 µM [1]. These values are substantially higher (i.e., less potent) than typical drug-like enzyme inhibitors, indicating that at the micromolar concentrations likely encountered in prodrug or synthetic applications, these off-target interactions are not a dominant feature. However, for researchers employing this compound in cell-based assays at high concentrations, these data provide a quantitative benchmark for interpreting potential off-target phenotypic effects that could confound results.

Enzyme Inhibition Off-Target Effects Phosphoramide Derivatives

Defined Application Scenarios for [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS 18228-80-3) Based on Validated Differentiation Data


Synthesis of Isotopically Labeled Phosphoramide Mustard Standards for Metabolism and DNA Adduct Studies

CAS 18228-80-3 is the validated precursor for generating phosphoramide mustard (PM) with isotopic enrichment (e.g., 15N, 17O) for use as an internal standard in mass spectrometry-based quantification of cyclophosphamide metabolites in biological matrices [1]. Its selection over alternative esters is dictated by the mild hydrogenolysis conditions required to cleave the benzyl group without degrading the labile bis(2-chloroethyl)amine moiety, a critical requirement for producing intact, active metabolite standards [1]. Researchers should procure this compound specifically for developing LC-MS/MS methods to monitor PM formation in pharmacokinetic studies or for synthesizing authentic DNA adduct standards.

In Vitro Mechanistic Studies of Prodrug Activation and DNA Crosslinking

Given its enhanced chemical stability compared to free phosphoramide mustard and its demonstrated in vitro alkylating activity comparable to or better than cyclophosphamide [1], this compound is optimally employed in cell-free or cell-based assays designed to dissect the kinetics of prodrug activation and DNA crosslink formation. It is particularly suitable for studies requiring a stable, pre-formed alkylating species that does not rely on hepatic P450 enzymes for activation. However, researchers must note its lack of significant in vivo antitumor activity [1], limiting its utility to in vitro systems and precluding its selection for animal efficacy models.

Analytical Method Development and Quality Control Reference Standard

Commercial availability of CAS 18228-80-3 with defined purity (95%) and a sharp melting point (56-57°C) makes it suitable for use as a reference standard in developing and validating HPLC or GC methods for analyzing related phosphoramide impurities or degradation products in pharmaceutical formulations or synthetic mixtures [1]. The certified physical data enable unambiguous identification and purity assessment, ensuring method robustness and compliance with analytical quality guidelines.

Negative Control for In Vivo Antitumor Efficacy Studies

The data from Kwon et al. (1991) provide a clear rationale for employing this benzyl prodrug as a negative control compound in in vivo studies designed to evaluate novel phosphoramide mustard prodrugs or targeted delivery systems [1]. Because it lacks significant in vivo antitumor activity in the L1210 leukemia model despite in vitro potency, it serves as a benchmark to validate that observed in vivo efficacy of new chemical entities is due to improved biodistribution or selective activation, rather than intrinsic alkylating potency alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.